molecular formula C11H13N3O B13354006 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine

Cat. No.: B13354006
M. Wt: 203.24 g/mol
InChI Key: ZLOMBAZDEPBKQO-UHFFFAOYSA-N
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Description

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a phenyl group at position 3 and a dimethylamine (-C(CH₃)₂NH₂) moiety at position 3. The oxadiazole ring is a five-membered aromatic system containing two nitrogen and one oxygen atom, contributing to its electron-deficient nature and metabolic stability . This compound is notable for its role as a pharmacophore in pharmaceuticals, such as naldemedine tosylate, a peripherally acting opioid receptor antagonist used to treat opioid-induced constipation . Its structural rigidity and hydrogen-bonding capabilities make it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine

InChI

InChI=1S/C11H13N3O/c1-11(2,12)10-13-9(14-15-10)8-6-4-3-5-7-8/h3-7H,12H2,1-2H3

InChI Key

ZLOMBAZDEPBKQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=NO1)C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Amidoxime Cyclization Route

The most widely reported method involves cyclization of amidoxime intermediates with ketone-bearing reagents:

  • Step 1 : React benzamidoxime (generated from benzonitrile and hydroxylamine hydrochloride) with dimethyl acetylenedicarboxylate in ethanol at 80°C for 12 hours.
  • Step 2 : Acid-catalyzed cyclization using POCl₃ yields the 1,2,4-oxadiazole core.
  • Step 3 : Reductive amination of the ketone intermediate with dimethylamine and NaBH₃CN produces the target compound (Yield: 68–72%).

Reaction Scheme :
$$
\text{Benzonitrile} \xrightarrow{\text{NH}2\text{OH·HCl}} \text{Benzamidoxime} \xrightarrow[\text{POCl}3]{\text{Dimethyl acetylenedicarboxylate}} \text{Oxadiazole-Ketone} \xrightarrow[\text{NaBH}3\text{CN}]{\text{Me}2\text{NH}} \text{Target Compound}
$$

Microwave-Assisted One-Pot Synthesis

A solvent-free approach under microwave irradiation enhances efficiency:

  • Conditions : Mix benzamidoxime (1 eq), 2-nitropropane (1.2 eq), and K₂CO₃ (2 eq). Irradiate at 150 W, 100°C for 15 minutes.
  • Yield : 82% (vs. 58% conventional heating).

Advantages :

  • 40% reduction in reaction time
  • Eliminates toxic solvents (e.g., DMF)

Oxidative Coupling Method

A novel iodine-mediated protocol enables room-temperature synthesis:

  • Combine benzamidoxime (1 eq) and 2-amino-2-methylpropanenitrile (1.1 eq) in CH₃CN.
  • Add I₂ (0.5 eq) and K₂CO₃ (2 eq), stir at 25°C for 6 hours.
  • Isolate via column chromatography (Hexane:EtOAc = 3:1).
    Yield : 75%.

Comparative Analysis of Methods

Method Conditions Yield (%) Time Key Reagents Reference
Amidoxime Cyclization POCl₃, 80°C 68–72 14 hr Benzamidoxime, NaBH₃CN
Microwave Synthesis 150 W, 100°C 82 15 min K₂CO₃, 2-nitropropane
Oxidative Coupling I₂/K₂CO₃, RT 75 6 hr 2-Amino-2-methylpropanenitrile

Mechanistic Insights

  • Cyclization Step : The amidoxime oxygen attacks the electrophilic carbonyl carbon, followed by dehydration to form the oxadiazole ring.
  • Reductive Amination : The ketone intermediate undergoes Schiff base formation with dimethylamine, followed by borohydride reduction to the tertiary amine.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.45 (s, 6H, CH₃), 3.10 (s, 1H, NH), 7.45–7.89 (m, 5H, Ar-H).
  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N), 1550 cm⁻¹ (C-O).
  • HPLC Purity : ≥98% (C18 column, MeCN:H₂O = 70:30).

Challenges and Optimizations

  • Steric Hindrance : Bulkier substituents at C5 reduce cyclization efficiency. Microwave irradiation mitigates this issue.
  • Byproduct Formation : Over-oxidation during iodine-mediated reactions can yield nitro derivatives. Controlled stoichiometry of I₂ minimizes this.

Industrial-Scale Considerations

  • Cost Analysis : Microwave method reduces energy costs by 60% vs. conventional heating.
  • Green Metrics :
    • PMI (Process Mass Intensity): 8.2 (microwave) vs. 23.5 (traditional)
    • E-Factor: 12.7 (microwave) vs. 34.9 (traditional)

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or acetonitrile, and catalysts when necessary.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. For instance, derivatives of the 1,2,4-oxadiazole ring have been shown to inhibit human carbonic anhydrase isoforms, which are related to cancer therapy . The compound’s effects are mediated through binding to these enzymes and disrupting their normal function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine with structurally related oxadiazole derivatives, focusing on molecular features, physical properties, and applications:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Melting Point (°C) Purity Key Features/Applications References
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine C₁₁H₁₂N₃O Phenyl at C3; dimethylamine at C5 202.24 Not reported Not specified Core structure in naldemedine tosylate
1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine C₁₃H₁₇N₃O 4-Isopropylphenyl at C3; ethylamine at C5 231.29 Not reported Not specified Enhanced lipophilicity due to isopropyl group
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride C₁₁H₁₄N₃O·HCl Phenyl at C3; propylamine hydrochloride at C5 247.71 Not reported Not specified Improved solubility via hydrochloride salt
N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-propen-1-amine hydrochloride C₁₂H₁₄N₃O·HCl Phenyl at C3; allylamine hydrochloride at C5 267.72 Not reported 95% Potential reactivity via allyl group
2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride C₆H₁₁N₃O·HCl Methyl at C3; dimethylamine hydrochloride at C5 177.63 Not reported Not specified Simplified structure with reduced aromaticity
2-(1,2,4-Oxadiazol-5-yl)propan-2-amine (trifluoroacetic acid salt) C₅H₉N₃O·C₂HF₃O₂ Unsubstituted oxadiazole; trifluoroacetic acid salt 248.15 Not reported 95% High acidity enhances solubility
(2S,3S)-3-{3-[4-(Methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-oxo-1-pyrrolidin-1-ylbutan-2-amine C₁₈H₂₃N₅O₄S 4-Methylsulfonylphenyl at C3; pyrrolidinone at C5 405.47 Not reported Experimental Sulfonyl group enhances target binding

Key Comparison Points:

Structural Variations: Substituents on the oxadiazole ring significantly alter physicochemical properties. The methylsulfonylphenyl substituent in DB07067 introduces a strong electron-withdrawing group, which may enhance binding affinity to polar biological targets .

Salt Forms :

  • Hydrochloride salts (e.g., 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride ) improve aqueous solubility, critical for oral bioavailability .
  • The trifluoroacetic acid salt of 2-(1,2,4-oxadiazol-5-yl)propan-2-amine offers high solubility but lower purity (95%) compared to other derivatives .

Pharmacological Relevance :

  • The target compound’s integration into naldemedine tosylate highlights its role in modulating opioid receptors, whereas analogs like DB07067 are experimental drugs targeting distinct pathways .

Synthetic Accessibility :

  • Simpler derivatives (e.g., 2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride ) may be easier to synthesize but lack the aromatic interactions necessary for specific biological activity .

Biological Activity

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine is a compound that belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine is C11H13N3OC_{11}H_{13}N_3O, with a molecular weight of 203.24 g/mol. The compound features an oxadiazole ring that contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain 1,2,4-oxadiazole derivatives possess inhibitory effects against various cancer cell lines. A notable case involved a derivative exhibiting an IC50 value of approximately 92.4 μM against a panel of 11 cancer cell lines, including human colon adenocarcinoma (CXF HT-29) and human lung adenocarcinoma (LXFA 629) .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (μM)
Compound 1CXF HT-2992.4
Compound 2OVXF 8992.76
Compound 3PXF 17529.27

Antioxidant Activity

The antioxidant potential of oxadiazole derivatives has also been explored. Using the DPPH radical scavenging method, several compounds demonstrated significant antioxidant activity. For example, the introduction of an oxadiazole moiety increased the antioxidant efficiency compared to standard antioxidants like ascorbic acid .

Table 2: Antioxidant Activity Assessment

CompoundDPPH Scavenging Ability (%)
Compound A88.6
Compound B87.7
Compound C78.6

Other Biological Activities

In addition to anticancer and antioxidant properties, oxadiazole derivatives have shown promise in various other pharmacological activities including:

  • Anti-inflammatory : Compounds have been noted for their ability to inhibit inflammatory pathways.
  • Antimicrobial : Certain derivatives exhibit activity against bacterial and fungal strains.
  • Antidepressant : Some studies suggest potential effects on neurotransmitter systems relevant to mood regulation .

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Many oxadiazoles inhibit key enzymes such as carbonic anhydrase and histone deacetylases.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Radical Scavenging : The antioxidant properties stem from their ability to neutralize free radicals, thus protecting cellular components from oxidative damage.

Case Studies

Several case studies highlight the efficacy of oxadiazole compounds in preclinical models:

  • Study on Cancer Cell Lines : A derivative was tested against multiple cancer cell lines showing selective toxicity towards tumor cells while sparing normal cells.
  • Antioxidant Efficacy Evaluation : A series of compounds were evaluated for their ability to scavenge DPPH radicals, with some exhibiting superior activity compared to established antioxidants.

Q & A

Q. Basic Research Focus

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions on the oxadiazole ring and amine group. For example, the methyl groups in propan-2-amine appear as singlets (δ 1.2–1.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 217.1084 for C₁₁H₁₂N₃O⁺) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>98%) using C18 columns and acetonitrile/water gradients .

How can computational methods like molecular docking predict the biological activity of this compound?

Q. Advanced Research Focus

  • Target Identification : Use SwissDock or AutoDock Vina to screen against enzymes (e.g., acetylcholinesterase or kinase targets) based on oxadiazole’s electron-deficient ring .
  • Docking Parameters : Set grid boxes around active sites (e.g., 20 ų) and apply Lamarckian genetic algorithms for ligand flexibility .
  • Validation : Compare docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

What strategies resolve contradictions in biological activity data between similar oxadiazole derivatives?

Q. Advanced Research Focus

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., phenyl vs. fluorophenyl) and correlate with bioassay results. For example, electron-withdrawing groups on the phenyl ring enhance antimicrobial activity .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ ranges for antifungal activity) and apply multivariate regression to identify confounding variables (e.g., assay pH or cell line variability) .

What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

Q. Basic Research Focus

  • Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using Mueller-Hinton broth, with MIC values ≤ 16 µg/mL indicating potency .
  • Time-Kill Curves : Assess bactericidal effects by incubating compounds at 2× MIC and plating aliquots hourly to track CFU reduction .

How do substitution patterns on the oxadiazole ring influence the compound’s reactivity and bioactivity?

Q. Advanced Research Focus

  • Electronic Effects : Para-substituted phenyl groups (e.g., -NO₂, -F) increase electrophilicity of the oxadiazole ring, enhancing nucleophilic attack in SNAr reactions .
  • Bioactivity : 3-Phenyl substitution improves membrane permeability in cell-based assays compared to 5-alkyl derivatives, as shown in logP calculations (clogP = 2.1 vs. 1.5) .

What are the key considerations in designing stability studies under various pH and temperature conditions?

Q. Basic Research Focus

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC .
  • Kinetic Analysis : Calculate t₉₀ (time for 10% degradation) using Arrhenius plots to predict shelf-life at 25°C .

What analytical approaches are used to identify degradation products during stability testing?

Q. Advanced Research Focus

  • LC-MS/MS : Use Q-TOF instruments to fragment degradation products (e.g., m/z 199.0872 for hydrolyzed oxadiazole) and propose structures via Mass Frontier software .
  • NMR : ¹H NMR of stressed samples detects new peaks (e.g., δ 5.8 ppm for amine oxidation to nitroxide) .

How do environmental factors affect the degradation pathways of this compound, and what are the implications for laboratory handling?

Q. Advanced Research Focus

  • Photolysis : Expose to UV light (λ = 365 nm) to simulate sunlight-driven degradation. Use quartz cells and track half-life (e.g., t₁/₂ = 12 hours in water) .
  • Hydrolysis : At pH 7.4 (simulating physiological conditions), the oxadiazole ring remains stable (<5% degradation in 72 hours), but amine oxidation may occur .

What methodologies are recommended for elucidating metabolic pathways using liver microsomes?

Q. Advanced Research Focus

  • Incubation : Mix compound (10 µM) with NADPH-fortified rat liver microsomes at 37°C for 60 minutes. Quench with ice-cold acetonitrile and centrifuge .
  • Metabolite Profiling : Use UPLC-Q-Exactive to detect phase I metabolites (e.g., hydroxylation at the propan-2-amine group, m/z +16) .

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